N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine
Description
Properties
Molecular Formula |
C10H13N3OS |
|---|---|
Molecular Weight |
223.30 g/mol |
IUPAC Name |
N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C10H13N3OS/c1-2-14-5-4-11-10-9-8(3-6-15-9)12-7-13-10/h3,6-7H,2,4-5H2,1H3,(H,11,12,13) |
InChI Key |
RWVKXUXSUBJLII-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCNC1=NC=NC2=C1SC=C2 |
Origin of Product |
United States |
Preparation Methods
Chloride Displacement with 2-Ethoxyethylamine
The most direct route involves substituting a chlorine atom at the C4 position of 4-chlorothieno[3,2-d]pyrimidine with 2-ethoxyethylamine. This method is widely reported due to its simplicity and scalability.
Procedure :
- Substrate Preparation : 4-Chlorothieno[3,2-d]pyrimidine is synthesized via chlorination of thieno[3,2-d]pyrimidin-4(3H)-one using phosphoryl chloride (POCl₃) in dimethylformamide (DMF).
- Reaction : The chloride intermediate reacts with 2-ethoxyethylamine in anhydrous toluene or tetrahydrofuran (THF) under reflux (80–100°C) for 6–12 hours.
- Workup : The product is isolated via aqueous extraction and purified by column chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–78% | |
| Solvent | Toluene/THF | |
| Temperature | 80–100°C | |
| Catalyst | None/AlCl₃ (for activated SNAr) |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation and Substitution
Microwave irradiation reduces reaction times and improves yields by enhancing reaction kinetics. This method is ideal for generating libraries of derivatives.
Procedure :
- Cyclocondensation : 2-Aminothiophene-3-carbonitrile reacts with ethyl cyanoacetate and sulfur (S₈) in formamide under microwave conditions (160°C, 400 W) to form the thieno[3,2-d]pyrimidine core.
- Alkylation : The intermediate 4-aminothieno[3,2-d]pyrimidine is alkylated with 2-ethoxyethyl bromide in acetonitrile using potassium carbonate (K₂CO₃) as a base.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Reaction Time | 20–60 minutes | |
| Yield | 72–86% | |
| Solvent | Formamide/Acetonitrile |
Cyclocondensation of 2-Aminothiophene Derivatives
Gewald Reaction Followed by Ring Closure
This two-step approach constructs the thienopyrimidine ring and introduces the ethoxyethyl side chain simultaneously.
Procedure :
- Gewald Reaction : 2-Cyanoacetamide reacts with a ketone (e.g., acetone) and sulfur in ethanol to form 2-aminothiophene-3-carboxamide.
- Cyclocondensation : The aminothiophene reacts with triethyl orthoformate and 2-ethoxyethylamine in acetic acid to form the pyrimidine ring.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield (Step 1) | 68–75% | |
| Yield (Step 2) | 80–87% | |
| Solvent | Ethanol/Acetic Acid |
Palladium-Catalyzed Cross-Coupling
Buchwald-Hartwig Amination
This method introduces the ethoxyethyl group via C–N bond formation using palladium catalysts.
Procedure :
- Substrate : 4-Bromothieno[3,2-d]pyrimidine is prepared via bromination of the parent compound.
- Coupling : The bromide reacts with 2-ethoxyethylamine using Pd(PPh₃)₄ as a catalyst and cesium carbonate (Cs₂CO₃) as a base in toluene at 100°C.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 55–67% | |
| Catalyst Loading | 2.5–5 mol% Pd | |
| Solvent | Toluene |
Solid-Phase Synthesis
Resin-Bound Intermediate Strategy
This method enables high-throughput synthesis but is less common due to complexity.
Procedure :
- Immobilization : 4-Chlorothieno[3,2-d]pyrimidine is attached to a Wang resin via a linker.
- Amination : The resin-bound intermediate reacts with 2-ethoxyethylamine in dimethyl sulfoxide (DMSO) at 50°C.
- Cleavage : The product is released from the resin using trifluoroacetic acid (TFA).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 45–52% | |
| Purity | >90% (HPLC) |
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| SNAr | Scalable, simple | Long reaction times | 65–78% |
| Microwave-Assisted | Rapid, high yields | Specialized equipment needed | 72–86% |
| Cyclocondensation | One-pot synthesis | Multi-step purification | 68–87% |
| Cross-Coupling | Versatile for diverse amines | Expensive catalysts | 55–67% |
| Solid-Phase | High-throughput compatibility | Low overall yield | 45–52% |
Optimization Strategies
Solvent and Catalyst Screening
Temperature Control
- Low-Temperature Amination : Conducting SNAr at 0–5°C minimizes side reactions (e.g., hydrolysis), improving purity.
Applications and Derivatives
N-(2-Ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine serves as a precursor for kinase inhibitors and anticancer agents. Modifications at the C2 and C6 positions further enhance bioactivity.
Chemical Reactions Analysis
Types of Reactions: N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thienopyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine ring .
Scientific Research Applications
N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine is a synthetic organic compound belonging to the thieno[3,2-d]pyrimidine family, which has a thieno ring fused with a pyrimidine structure. It is characterized by an ethoxyethyl substituent at the nitrogen atom of the pyrimidine. This structural framework is known for its potential biological activity, making it a subject of interest in medicinal chemistry.
Potential Applications
This compound is being explored for its potential uses in medicinal chemistry, particularly as an anticancer and anti-inflammatory agent. Its structure allows it to interact with biological systems, making it a candidate for pharmacological exploration and drug development.
Anticancer Agent
Thieno[3,2-d]pyrimidine derivatives, including this compound, have demonstrated activity against various cancer cell lines. The compound may also inhibit key inflammatory mediators such as cyclooxygenase enzymes. One study showed that thieno[3,2-d]pyrimidin-4-amines inhibit Cyt-bd, an attractive drug target in Mycobacterium tuberculosis . Another study synthesized novel thieno[2,3-d]pyrimidine derivatives and evaluated their biological ability to inhibit triple-negative breast cancer cells .
Anti-inflammatory Drug
This compound shows potential as an anti-inflammatory drug. The unique structural attributes of this compound allow it to interact effectively with biological systems, making it a candidate for further pharmacological exploration. Initial findings suggest that this compound may inhibit key enzymes involved in inflammatory responses and cancer progression, warranting further investigation into its mechanism of action.
Further Research
Mechanism of Action
The mechanism of action of N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it inhibits cytochrome bd oxidase in Mycobacterium tuberculosis, disrupting the bacterium’s energy metabolism . This inhibition leads to a decrease in ATP production, ultimately affecting the survival of the bacterium.
Comparison with Similar Compounds
Structural Analogues with Aromatic/Substituted Aryl Groups
Key Observations :
- Aryl vs. Alkyl Substituents : Aryl-substituted analogues (e.g., 4-methoxyphenyl) show higher kinase selectivity, while alkyl chains (e.g., tert-butyl phenethyl) enhance antimicrobial activity. The 2-ethoxyethyl group in the target compound may balance solubility and cellular uptake.
- Halogenation : Chloro- and fluoro-substituted aryl groups (e.g., 3-chloro-4-fluorobenzyl) improve potency against tyrosine kinases like EGFR .
Analogues with Heterocyclic Modifications
Key Observations :
- Ring Fusion: Pyrido-fused thienopyrimidines exhibit superior kinase inhibition compared to benzo-fused analogues, likely due to altered electronic properties and steric interactions .
- Methoxy Substitution : Methoxy groups improve solubility but may reduce cell permeability; the 2-ethoxyethyl group could mitigate this trade-off.
Key Observations :
- Microwave Synthesis : Accelerates reaction kinetics and improves yields compared to traditional methods, making it advantageous for library generation .
- Halogenated Analogues : Bromo-substituted intermediates (e.g., 6-bromo derivatives) serve as versatile precursors for further functionalization via cross-coupling reactions .
Biological Activity
N-(2-ethoxyethyl)thieno[3,2-d]pyrimidin-4-amine is a compound belonging to the thieno[3,2-d]pyrimidine class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its potential applications in medicinal chemistry, particularly against Mycobacterium tuberculosis and various cancer cell lines.
Thieno[3,2-d]pyrimidines are characterized by their unique heterocyclic structure, which includes a pyrimidine ring fused with a thiophene moiety. This structural configuration allows for significant interactions with biological targets. The compound this compound exhibits inhibitory activity against cytochrome bd oxidase (Cyt-bd), making it a candidate for tuberculosis treatment. Research indicates that this compound can induce ATP depletion in Mycobacterium tuberculosis strains, including resistant clinical isolates, with IC50 values ranging from 6 to 54 μM when combined with other inhibitors like Q203 .
Biological Activity Highlights
-
Antimicrobial Activity :
- The thieno[3,2-d]pyrimidine derivatives have shown promising results against various strains of Mycobacterium tuberculosis. For instance, initial studies indicated that certain derivatives could effectively inhibit the growth of M. bovis BCG and clinical isolates, demonstrating their potential as anti-tuberculosis agents .
-
Anticancer Properties :
- Thieno[3,2-d]pyrimidines have been explored for their anticancer activities. They have been reported to inhibit key pathways involved in cancer cell proliferation and survival. Specific derivatives have shown effectiveness against triple-negative breast cancer cells by suppressing epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways .
- Anti-inflammatory Effects :
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological activities of thieno[3,2-d]pyrimidine derivatives:
- Cytotoxic Activity : Research has demonstrated that specific derivatives can significantly reduce the viability of cancer cells in vitro. For example, a study reported that a derivative exhibited cytotoxicity with an IC50 value of 0.083 μM against M. tuberculosis Erdman strain .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the aryl substitution and aliphatic chain length can enhance the potency of these compounds against mycobacterial strains .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
Q & A
Q. What purification techniques are optimal for isolating polar thieno[3,2-d]pyrimidin-4-amine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
